
1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both a difluorocyclopropyl group and a tetrazolone ring endows this molecule with distinctive chemical properties, making it a valuable subject for research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one typically involves the cyclopropanation of suitable precursors followed by the introduction of the tetrazolone moiety. One common method involves the reaction of 2,2-difluorocyclopropylamine with azides under controlled conditions to form the tetrazolone ring. Industrial production methods often employ high-pressure reactors and specialized catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorocyclopropyl ketones.
Reduction: Reduction reactions typically yield difluorocyclopropyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclopropyl group, often resulting in the formation of various substituted derivatives
Common reagents used in these reactions include palladium catalysts for substitution reactions and sodium borohydride for reduction reactions. Major products formed from these reactions include difluorocyclopropyl alcohols, ketones, and substituted tetrazolones .
Aplicaciones Científicas De Investigación
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings .
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl group can form stable interactions with active sites, while the tetrazolone ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one is unique due to the presence of both the difluorocyclopropyl group and the tetrazolone ring. Similar compounds include:
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid: Shares the difluorocyclopropyl group but has a pyrazole ring instead of a tetrazolone ring.
2,2-Difluorocyclopropanemethanol: Contains the difluorocyclopropyl group but lacks the tetrazolone ring
These compounds highlight the versatility and unique properties of the difluorocyclopropyl group, which can be incorporated into various molecular frameworks to achieve different chemical and biological properties.
Propiedades
IUPAC Name |
4-(2,2-difluorocyclopropyl)-1H-tetrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N4O/c5-4(6)1-2(4)10-3(11)7-8-9-10/h2H,1H2,(H,7,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRDSCLDJNNSKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C(=O)NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
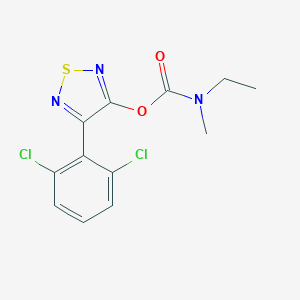
![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
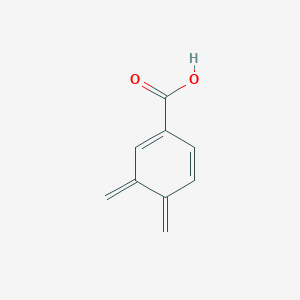
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
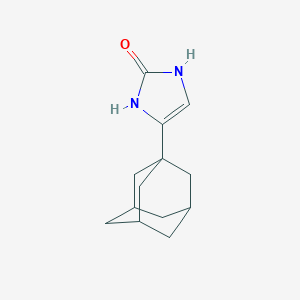
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
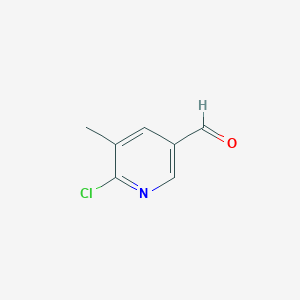
![ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]-](/img/structure/B67591.png)
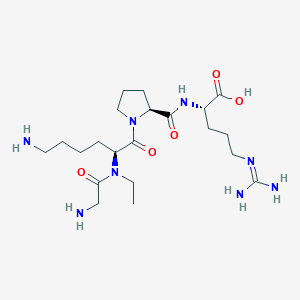
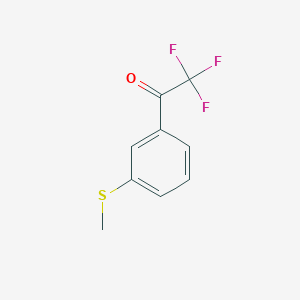


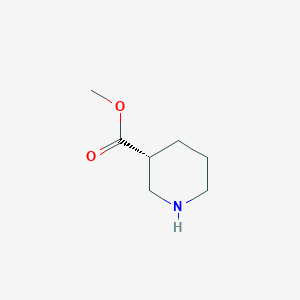
![6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE](/img/structure/B67610.png)
